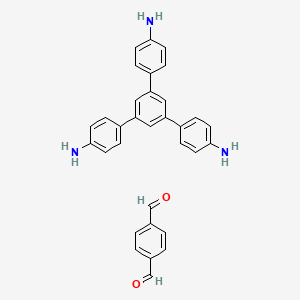
Tpb-TP-cof
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tpb-TP-cof, also known as triphenylbenzene-triformylphloroglucinol covalent organic framework, is a type of covalent organic framework (COF). Covalent organic frameworks are crystalline, porous materials composed of organic molecules linked by covalent bonds. These frameworks are known for their high stability, large surface area, and tunable porosity, making them suitable for various applications in catalysis, gas storage, and separation processes .
Méthodes De Préparation
The synthesis of Tpb-TP-cof typically involves the condensation reaction between triphenylbenzene and triformylphloroglucinol. The reaction is carried out under solvothermal conditions, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .
Industrial production methods for this compound may involve scaling up the solvothermal synthesis process. This can be achieved by using larger reaction vessels and optimizing the reaction conditions to ensure consistent quality and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Tpb-TP-cof undergoes various chemical reactions, including post-synthetic modifications and functionalizations. These reactions can introduce new functional groups or modify existing ones, enhancing the material’s properties and expanding its applications . Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific functional groups introduced or modified .
Applications De Recherche Scientifique
Tpb-TP-cof has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including C-C bond formation and oxidation reactions . In biology, this compound can be employed for drug delivery and biosensing applications due to its high surface area and tunable porosity . In industry, this compound is used for gas storage, separation processes, and as a component in fuel cells .
Mécanisme D'action
The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .
Comparaison Avec Des Composés Similaires
Tpb-TP-cof can be compared with other covalent organic frameworks, such as 3D-TPP-cof and TPB-DAPI-cof. These compounds share similar structural features but differ in their functional groups and properties . For instance, 3D-TPP-cof exhibits enhanced gas adsorption capacities due to the presence of pyridine units, while TPB-DAPI-cof shows higher proton conductivity under anhydrous conditions . The unique combination of stability, porosity, and functionalizability makes this compound a versatile material for various applications .
Propriétés
Formule moléculaire |
C32H27N3O2 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H |
Clé InChI |
JHUQLLMOTQXHNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Numéros CAS associés |
1262433-88-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
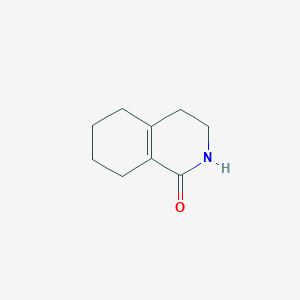
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
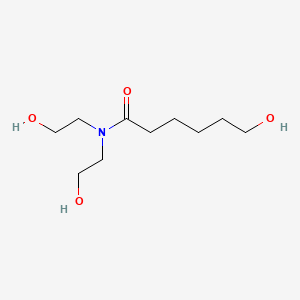
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
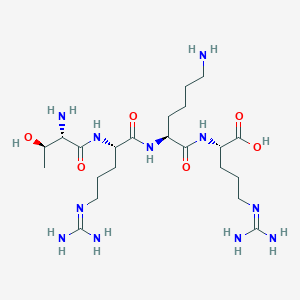

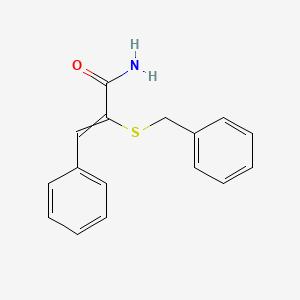
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)

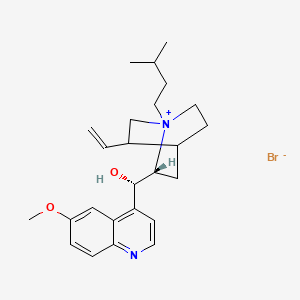
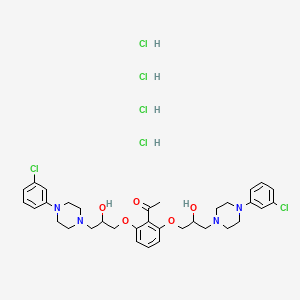
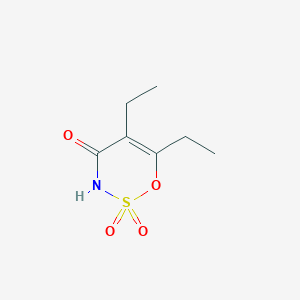
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
